Electrochemical Reversibility and Cycle Stability of DABQ vs. Unsubstituted p-Benzoquinone (BQ) in Lithium Batteries
DABQ demonstrates exceptional electrochemical reversibility, a critical metric for long-term battery cycling, which starkly contrasts with the performance of the parent p-benzoquinone (BQ) scaffold. DABQ displays a highly reversible sequential 2-electron redox process with a Coulombic efficiency exceeding 99% in the solid phase, a phenomenon rarely observed for similar small molecular battery chemistries [1]. In contrast, unsubstituted BQ, while electrochemically reversible in non-aqueous media, suffers from high solubility that leads to rapid capacity fade and precludes its practical use as a solid electrode without extensive modification [2].
| Evidence Dimension | Coulombic Efficiency (Reversibility) / Practical Applicability |
|---|---|
| Target Compound Data | Above 99% reversible sequential 2-electron activity |
| Comparator Or Baseline | p-Benzoquinone (BQ) |
| Quantified Difference | DABQ enables stable solid-state cycling; BQ exhibits high solubility and is impractical as a solid electrode material without modification. |
| Conditions | Solid-state electrochemical testing in lithium-organic battery configuration (DABQ); non-aqueous media analysis (BQ). |
Why This Matters
This data substantiates DABQ's selection over unsubstituted BQ for solid-state battery applications, as high reversibility is essential for achieving long cycle life and minimal capacity loss.
- [1] Sieuw, L., Jouhara, A., Quarez, É., Auger, C., Gohy, J.-F., Poizot, P., & Vlad, A. (2019). A H-bond stabilized quinone electrode material for Li–organic batteries: the strength of weak bonds. Chemical Science, 10(2), 418–426. View Source
- [2] Zhang, J., et al. (2020). Communication—Aliphatic Chain Substitution for Enhancing Energy Density of p-Benzoquinone Redox Couple for Non-Aqueous Flow Batteries. Journal of the Electrochemical Society, 167(11), 110529. View Source
